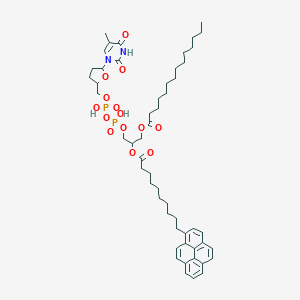

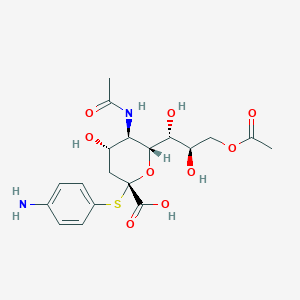

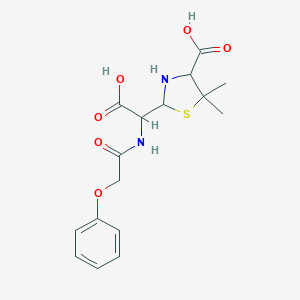

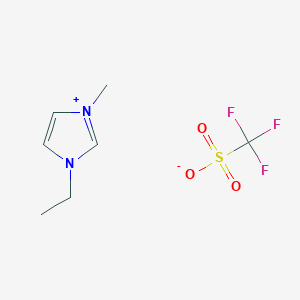

![molecular formula C7H5N3O B138583 吡啶并[3,4-d]嘧啶-5(6H)-酮 CAS No. 125968-89-0](/img/structure/B138583.png)

吡啶并[3,4-d]嘧啶-5(6H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrido[3,4-d]pyridazin-5(6H)-one derivatives and related compounds has been explored through various synthetic routes. A general method for synthesizing pyridazin-3-one derivatives involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds, yielding products in excellent yield . Another approach describes a two-step synthesis of 4,6-disubstituted pyridazin-3(2H)-ones from 2-diethoxyphosphoryl-4-oxoalkanoates and hydrazines, followed by a Horner-Wadsworth-Emmons olefination . Additionally, a one-pot three-component synthesis has been reported for the construction of pyrido[2',1':2,3]imidazo[4,5-c]isoquinolines and related heterocycles, showcasing the versatility of these synthetic strategies . A novel approach to the pyrido[4,3-c]pyridazin-5(6H)-one ring has been developed from ethyl 3-methyl-4-pyridazinecarboxylate using an enamination/ring closure sequence .

Molecular Structure Analysis

The molecular structures of the synthesized compounds have been elucidated using various analytical and spectroscopic methods, including X-ray crystallography . For instance, the structure of a novel pyridazin-3(2H)-one derivative was confirmed by single-crystal X-ray diffraction, and its molecular geometry and vibrational frequencies were calculated using DFT/B3LYP methods . Similarly, the structure of a triazolopyridazine compound was confirmed by XRD, and DFT calculations were used to compare theoretical and experimental values .

Chemical Reactions Analysis

The synthesized pyridazinones have been used as intermediates for further chemical transformations. For example, 6-acetyl-3-oxopyridazine derivatives have been reacted with various aminoazoles to afford azolopyrimidine derivatives . The 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones have been converted to 3-chloro derivatives and then reacted with aromatic amines to form new 3-aminoaryl pyridazines . Additionally, isoxazolopyridazinones have been synthesized from functionalized vinyl sulfoxides through a one-pot two-step synthetic sequence .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds have been characterized through various techniques. The thermal stability of a pyridazin-3(2H)-one derivative was investigated using TGA/DTA thermal analysis, revealing stability up to its melting point . The electronic properties, such as HOMO-LUMO energy gaps and global reactivity descriptors, have been determined through DFT calculations . Hirshfeld surface analysis and energy frameworks have been employed to understand the intermolecular interactions and molecular packing in the crystal structures .

科学研究应用

合成与生物活性

吡啶并[3,4-d]嘧啶-5(6H)-酮衍生物表现出显著的生物活性。它们因其抗肿瘤、抗菌、镇痛和利尿活性而受到认可。它们作为磷酸二酯酶 5 和磷酸二酯酶 4 的选择性抑制剂发挥作用。此外,这些衍生物作为新型 GABA-A 受体苯二氮卓受体结合位点配体并具有杀软体动物活性,表明它们作为可生物降解农用化学品的潜力(Wojcicka & Nowicka-Zuchowska,2018)。

催化应用

与吡啶并[3,4-d]嘧啶-5(6H)-酮密切相关的吡喃嘧啶核心,由于其广泛的合成应用和生物利用度,在医药和制药领域至关重要。5H-吡喃并[2,3-d]嘧啶支架的合成采用各种杂化催化剂,例如有机催化剂、金属催化剂和纳米催化剂。这些催化剂对于通过一步多组分反应合成取代的吡喃/六氢呋并[2,3-d]嘧啶-2-酮衍生物至关重要(Parmar、Vala 和 Patel,2023)。

在有机合成和药物应用中的重要性

杂环 N-氧化物衍生物,包括来自吡啶的衍生物,在有机合成、催化和医药应用中表现出显着的功能。它们用于形成金属配合物、设计催化剂和开发具有抗癌、抗菌和抗炎活性的潜在 N-氧化物化合物。杂环 N-氧化物基序在高级化学和药物开发研究中发挥着重要作用,突出了其在有机合成、催化和药物应用中的相关性(Li 等人,2019)。

未来方向

The future directions for research on Pyrido[3,4-d]pyridazin-5(6H)-one could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications in treating diseases. The construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles, and the further evaluation of their chemical properties and biological activity are a rapidly growing area of organic synthesis .

属性

IUPAC Name |

6H-pyrido[3,4-d]pyridazin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-7-6-4-10-9-3-5(6)1-2-8-7/h1-4H,(H,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKMYEQJRLBGGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C2=CN=NC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618301 |

Source

|

| Record name | Pyrido[3,4-d]pyridazin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrido[3,4-d]pyridazin-5(6H)-one | |

CAS RN |

125968-89-0 |

Source

|

| Record name | Pyrido[3,4-d]pyridazin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

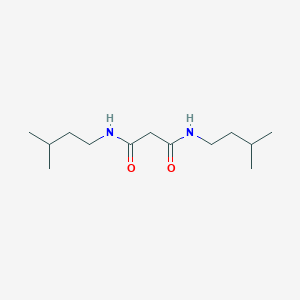

![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B138505.png)